molecular formula C10H13N3O2 B1309785 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one CAS No. 73778-95-7

5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

Cat. No.: B1309785
CAS No.: 73778-95-7
M. Wt: 207.23 g/mol
InChI Key: FUANRVOPAVWOIK-UHFFFAOYSA-N
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Description

5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is a heterocyclic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which includes an amino group, a methoxy group, and a benzoimidazole core. Its molecular formula is C10H13N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Reduction: Utilizing large reactors for the reduction step to ensure uniformity and efficiency.

    Purification: Employing advanced purification techniques such as recrystallization and filtration to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can further modify the amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Iron powder, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one involves its interaction with specific molecular targets. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways: Modulating biochemical pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,3-dihydro-benzoimidazol-2-one: Lacks the methoxy and dimethyl groups, resulting in different chemical properties.

    6-Methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one: Lacks the amino group, affecting its reactivity and applications.

Uniqueness

5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, from synthetic chemistry to potential therapeutic uses.

Properties

IUPAC Name

5-amino-6-methoxy-1,3-dimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-12-7-4-6(11)9(15-3)5-8(7)13(2)10(12)14/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUANRVOPAVWOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)N)OC)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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